8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
8-tert-butyl-N-[(2-methoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)16-9-17(24)23-11-14(12-27-19(23)22-16)18(25)21-10-13-7-5-6-8-15(13)26-4/h5-9,14H,10-12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBSFMRCAODNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound with a complex heterocyclic structure. Its potential biological activities have drawn attention in various fields of medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula: C20H25N3O3S
- Molecular Weight: 387.5 g/mol
- IUPAC Name: 8-tert-butyl-N-[(2-methoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Antimicrobial Activity
Research indicates that compounds similar to 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo have demonstrated significant antimicrobial properties. For instance, studies on related thiazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity due to its structural features .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. The presence of the thiazine ring is associated with anticancer activities. For example, a study on pyrimidine derivatives indicated that modifications in their structure could enhance their cytotoxic effects against cancer cell lines . The specific mechanisms may involve the inhibition of key enzymes in cancer metabolism or induction of apoptosis.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further research is needed to establish the neuroprotective capabilities of 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo specifically.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly enhanced the antibacterial activity compared to standard antibiotics . This suggests that 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo could be a candidate for further development in antimicrobial therapy.
Case Study 2: Anticancer Properties
In vitro studies on related pyrimidine compounds showed promising results in inhibiting the growth of breast and prostate cancer cell lines. These studies highlighted the importance of substituent groups in enhancing biological activity . Given its structural similarities, 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo warrants investigation for its anticancer potential.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo exhibit significant antimicrobial properties. For instance:
- Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that specific modifications enhanced antibacterial activity compared to standard antibiotics. This suggests that 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo could be a candidate for further development in antimicrobial therapy.
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies:
- Case Study 2: Anticancer Properties
In vitro studies on related pyrimidine compounds demonstrated promising results in inhibiting the growth of breast and prostate cancer cell lines. These studies highlighted the importance of substituent groups in enhancing biological activity. Given its structural similarities, 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo warrants investigation for its anticancer potential.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. Such effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further research is needed to establish the neuroprotective capabilities of 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo specifically.
Comparison with Similar Compounds
Core Modifications
- Target Compound: The pyrimidothiazine core is fused with a thiazine ring, providing a rigid bicyclic framework.
- N-Benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide () : Replaces the tert-butyl and 2-methoxybenzyl groups with a simpler N-benzyl-N-methyl carboxamide. This reduces steric bulk but may lower selectivity due to decreased hydrophobicity .
- 6-Imino-8-(methylthio)-2,4-diphenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (): Features a pyrimido-oxazine core with a methylthio group at the 8-position. The methylthio substituent acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions, unlike the inert tert-butyl group in the target compound .
Functional Group Variations
- The 4-nitrophenyl and cyano groups confer strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
- EU Patent Compound () : Contains a trifluoromethyl substituent and a diazaspiro ring. The trifluoromethyl group increases lipophilicity and metabolic resistance, similar to the tert-butyl group, but introduces distinct electronic effects .
Research Findings
- Synthetic Accessibility : The target compound’s tert-butyl group may complicate synthesis due to steric hindrance during cyclization, whereas the methylthio group in ’s compound facilitates functionalization .
- Biological Interactions : The 2-methoxybenzyl group in the target compound could enhance binding to aromatic residue-rich enzyme pockets (e.g., kinases), whereas the 4-nitrophenyl group in ’s compound might favor interactions with electron-deficient targets .
- Metabolic Stability : The tert-butyl group likely improves metabolic stability compared to the N-methyl group in ’s analog, which is prone to oxidative demethylation .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses?
- Methodological Answer : Document exact equivalents (e.g., 1.05:1 molar ratio for limiting reagents), degas solvents (N2 sparging), and control moisture (molecular sieves). For air-sensitive steps, use Schlenk lines or gloveboxes. Publish detailed SI with NMR raw data and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
